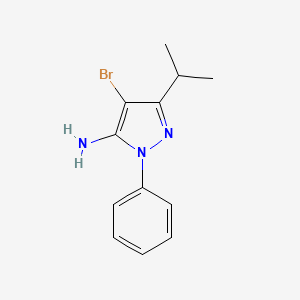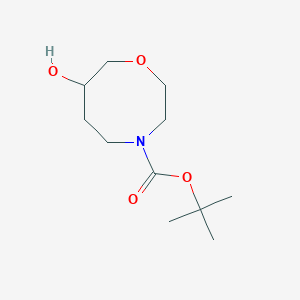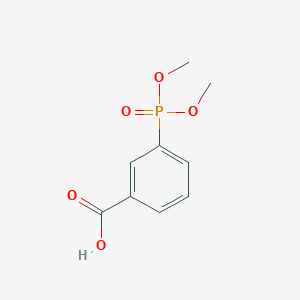
(Z)-1-(2-Bromovinyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(2-Bromovinyl)-2-nitrobenzene is an organic compound with the molecular formula C8H6BrNO2 It is characterized by the presence of a bromovinyl group and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Bromovinyl)-2-nitrobenzene typically involves the reaction of phenols with bromoalkynes. One-pot reactions of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which can then be further functionalized . The reaction conditions often involve palladium-catalyzed C-H bond functionalization, which allows for the efficient formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of ligand-free metal-catalyzed cross-coupling reactions can offer cost-effective and sustainable production methods .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(2-Bromovinyl)-2-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromovinyl group can be reduced to a vinyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (Z)-1-(2-Bromovinyl)-2-aminobenzene, while substitution of the bromine atom can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(Z)-1-(2-Bromovinyl)-2-nitrobenzene has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-1-(2-Bromovinyl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromovinyl group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-Bromovinyl Phenyl Ethers: These compounds share the bromovinyl group but differ in the presence of other functional groups.
(Z)-2-Bromovinyl-MIDA Boronate: This compound is a versatile building block for small molecule synthesis and shares the bromovinyl group with (Z)-1-(2-Bromovinyl)-2-nitrobenzene.
Uniqueness
Its ability to undergo various chemical transformations and its utility in scientific research make it a valuable compound in the field of organic chemistry .
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
1-[(Z)-2-bromoethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-6H/b6-5- |
Clave InChI |
KJTHFXBQENAJML-WAYWQWQTSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)


![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)





